Product packaging for Butane-1,2,3-triyl trinitrate(Cat. No.:CAS No. 84002-64-2)

Butane-1,2,3-triyl trinitrate

Cat. No.: B15348342
CAS No.: 84002-64-2
M. Wt: 241.11 g/mol
InChI Key: GIFRMMSPDQZIHL-UHFFFAOYSA-N
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Description

Contextualization within the Class of Organic Nitrate (B79036) Esters

Butane-1,2,3-triyl trinitrate is classified as an organic nitrate ester. This class of compounds is characterized by the presence of one or more -ONO2 functional groups covalently bonded to a carbon framework. These esters are typically synthesized by the nitration of a corresponding alcohol (a polyol in this case) with nitric acid or a mixture of nitric and sulfuric acids. dtic.mil Organic nitrate esters are renowned for their energetic properties, as the nitrate groups act as powerful oxidizing moieties in close proximity to the carbon and hydrogen fuel source within the same molecule. nih.gov This intrinsic combination of fuel and oxidizer is what classifies many, including this compound, as energetic materials with potential applications in propellants and explosives. nih.gov Its structure is analogous to the well-known explosive nitroglycerin (propane-1,2,3-triyl trinitrate), but with a four-carbon butane (B89635) backbone instead of a three-carbon propane (B168953) backbone. nih.gov

Historical Perspectives on the Synthesis and Characterization of Polyol Nitrates

The study of polyol nitrates dates back to the mid-19th century with the synthesis of nitroglycerin by Ascanio Sobrero in 1847 and erythritol (B158007) tetranitrate by John Stenhouse in 1849. These early discoveries laid the groundwork for the field of energetic materials. The synthesis of these compounds has historically involved the carefully controlled reaction of the parent polyol with a nitrating agent. sciencemadness.org Over the decades, research has focused on developing safer manufacturing processes and characterizing the stability and performance of these esters. While compounds like nitroglycerin, erythritol tetranitrate, and the isomeric butane-1,2,4-triol trinitrate (BTTN) have been subjects of extensive research due to their practical applications, this compound has remained largely in the background of historical and contemporary research, with significantly less literature dedicated to its specific synthesis and properties. sciencemadness.orgasianpubs.orgdtic.mil

Fundamental Chemical Structure and Stereochemical Considerations

The fundamental structure of this compound consists of a butane chain with nitrate ester groups at the first, second, and third carbon atoms. nih.gov The IUPAC name for this compound is 1,3-dinitrooxybutan-2-yl nitrate. asianpubs.org

Physicochemical Properties and Molecular Characteristics

The identity and characteristics of a chemical compound are defined by its physicochemical properties. For this compound, many of these properties are available through computational predictions, with some experimental data available for comparison.

PropertyValueSource
IUPAC Name 1,3-dinitrooxybutan-2-yl nitrate asianpubs.org
CAS Registry Number 84002-64-2 asianpubs.orgresearchgate.net
Molecular Formula C4H7N3O9 asianpubs.org
Molecular Weight 241.11 g/mol asianpubs.org
Physical State Liquid (at standard conditions)Assumed based on related compounds
Boiling Point 383.87°C (rough estimate) nih.gov
Refractive Index 1.5700 (estimate) nih.gov
Enthalpy of Combustion (ΔcH°liquid) -2175.7 kJ/mol researchgate.net
Computed XLogP3 1.5 asianpubs.org

Note: Much of the available data for this specific isomer is computed or estimated due to a lack of extensive experimental studies.

Spectroscopic Characterization

While specific, experimentally verified spectroscopic data (IR, NMR, Mass Spectrometry) for this compound is not widely published, the expected spectral features can be inferred from its structure and comparison with related compounds like its precursor and isomers.

Infrared (IR) Spectroscopy: The IR spectrum would be dominated by strong absorption bands characteristic of the nitrate ester group (-ONO2). These typically appear around 1630-1660 cm⁻¹ (asymmetric stretching) and 1270-1285 cm⁻¹ (symmetric stretching). The C-H stretching vibrations of the butane backbone would be observed in the 2850-3000 cm⁻¹ region.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra would show complex signals in the aliphatic region, shifted downfield due to the electron-withdrawing effect of the adjacent nitrate groups. The complexity would be further increased by the presence of multiple stereoisomers.

Mass Spectrometry: Electron ionization mass spectrometry would likely lead to extensive fragmentation. Characteristic neutral losses would include NO₂ (46 Da) and ONO₂ (62 Da) from the parent molecular ion.

Synthesis and Manufacturing Processes

Established Laboratory-Scale Synthesis Methods

The synthesis of this compound follows the general procedure for the nitration of polyols. This involves the esterification of the parent alcohol, butane-1,2,3-triol, using a potent nitrating agent. nih.govtargetmol.com The most common method employs a mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄). asianpubs.org

Nitration of Butane-1,2,3-triol

The reaction proceeds by the protonation of nitric acid by the stronger sulfuric acid, leading to the formation of the highly electrophilic nitronium ion (NO₂⁺). The alcohol groups of butane-1,2,3-triol then act as nucleophiles, attacking the nitronium ion. A subsequent deprotonation step yields the nitrate ester. This process is repeated for all three hydroxyl groups.

The reaction is highly exothermic and must be conducted at low temperatures (typically below 10-15°C) with careful, dropwise addition of the polyol to the acid mixture to prevent runaway reactions and potential detonation. asianpubs.org

Purification and Isolation Techniques

Following the reaction, the mixture is typically quenched in ice-water. The dense, oily product layer, consisting of the crude this compound, separates from the aqueous acid layer. The product layer is then carefully isolated and washed multiple times with water to remove residual acids. A subsequent neutralization step, often using a dilute sodium carbonate solution, is performed until the product is free of acid. asianpubs.org Finally, the product is dried using a desiccant like anhydrous magnesium sulfate (B86663) or phosphorus pentoxide. asianpubs.org

Chemical Reactivity and Stability

Decomposition Pathways and Thermal Stability

Like all nitrate esters, this compound is a thermally sensitive compound. Its decomposition is an exothermic process that can be initiated by heat or shock. Theoretical studies on related nitrate esters like nitroglycerin and BTTN suggest that the initial and rate-determining step in the thermal decomposition is the homolytic cleavage of the weakest bond, which is the O-NO₂ bond. nih.gov This cleavage generates an alkoxy radical and nitrogen dioxide (NO₂).

C₄H₇(ONO₂)₃ → C₄H₇(ONO₂)₂O• + •NO₂

Hydrolysis

This compound is susceptible to hydrolysis, especially under alkaline conditions. The hydrolysis reaction involves the nucleophilic attack of a hydroxide (B78521) ion on the nitrogen atom of the nitrate group, leading to the regeneration of the parent alcohol (butane-1,2,3-triol) and the formation of nitrate salts. The rate of hydrolysis is significantly slower in neutral or acidic conditions. This susceptibility to degradation is a key consideration for the long-term storage and stability of nitrate ester-based materials.

Applications in Organic Synthesis

The primary interest in this compound and related compounds lies in their energetic properties rather than their utility as general reagents in organic synthesis.

Use as a Nitrating Agent

While theoretically possible, the use of this compound as a nitrating agent is not practical or common. More stable and conventional nitrating agents (e.g., nitric acid, nitronium tetrafluoroborate) are readily available and safer to handle.

Use as a Precursor for Other Functional Groups

The nitrate ester groups can be considered as precursors to alcohols through reduction. However, given that the compound is synthesized from the alcohol itself, this transformation has limited synthetic value. The high reactivity and hazardous nature of the compound make it an unattractive intermediate for multi-step organic syntheses where safer alternatives exist. Its potential applications are therefore almost exclusively confined to the field of energetic materials, where it could serve as an energetic plasticizer in propellant or explosive formulations, similar to its isomer BTTN. asianpubs.orgresearchgate.net

Comparative Analysis with Related Nitrate Esters

A comparative analysis highlights the subtle yet important differences between this compound and other well-known nitrate esters.

CompoundMolecular FormulaMolecular Weight ( g/mol )Oxygen Balance (%)Physical State
This compound C₄H₇N₃O₉241.11-19.90%Liquid (Est.)
Nitroglycerin C₃H₅N₃O₉227.09+3.52%Oily Liquid
Erythritol Tetranitrate (ETN) C₄H₆N₄O₁₂302.11+5.30%Crystalline Solid
Butane-1,2,4-triyl Trinitrate (BTTN) C₄H₇N₃O₉241.11-19.90%Liquid

Oxygen Balance calculated as: OB% = [1600 * (z - 2x - y/2)] / M_w

Nitroglycerin and Erythritol Tetranitrate both have a positive oxygen balance, meaning they contain more than enough oxygen to fully oxidize their carbon and hydrogen atoms upon detonation, which contributes to their high explosive power. sciencemadness.org In contrast, both this compound and its 1,2,4-isomer have a negative oxygen balance, indicating an oxygen deficiency.

In terms of stability, BTTN is noted to be less sensitive to shock and more thermally stable than nitroglycerin, which is a primary reason for its use as a replacement plasticizer in military propellants. sciencemadness.orgnist.gov While specific experimental data for this compound is scarce, it is reasonable to infer that its stability would be comparable to or slightly different from its 1,2,4-isomer due to the different positioning of the vicinal nitrate groups, which can influence intramolecular strain and decomposition kinetics.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C4H7N3O9 B15348342 Butane-1,2,3-triyl trinitrate CAS No. 84002-64-2

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

84002-64-2

Molecular Formula

C4H7N3O9

Molecular Weight

241.11 g/mol

IUPAC Name

1,3-dinitrooxybutan-2-yl nitrate

InChI

InChI=1S/C4H7N3O9/c1-3(15-6(10)11)4(16-7(12)13)2-14-5(8)9/h3-4H,2H2,1H3

InChI Key

GIFRMMSPDQZIHL-UHFFFAOYSA-N

Canonical SMILES

CC(C(CO[N+](=O)[O-])O[N+](=O)[O-])O[N+](=O)[O-]

Origin of Product

United States

Synthetic Methodologies for Butane 1,2,3 Triyl Trinitrate

Precursor Synthesis: Butane-1,2,3-triol

The availability and purity of the starting material, butane-1,2,3-triol, are critical for the successful synthesis of butane-1,2,3-triyl trinitrate. nih.gov This triol, a butane (B89635) molecule with hydroxyl groups at the first, second, and third carbon positions, can be produced through both traditional chemical routes and emerging biotechnological methods. nih.gov

Chemical Synthesis Routes to Butane-1,2,3-triol

Historically, the laboratory-scale synthesis of butane-1,2,4-triol, a related isomer, has been achieved through the hydrogenation of malic acid or its esters. google.com A common method involves the reduction of malic acid diesters, such as dimethyl malate (B86768), using sodium borohydride (B1222165) in a mixture of an ether like tetrahydrofuran (B95107) (THF) and an alcohol like methanol. google.comepo.org The reaction is typically carried out at ambient temperatures, with the diester solution added dropwise to a suspension of sodium borohydride in THF. google.com Subsequent heating under reflux, followed by cooling and pH adjustment, leads to the formation of the butanetriol. google.com

Another synthetic approach involves the hydroformylation of glycidol, followed by the reduction of the resulting product. google.comwikipedia.org Additionally, the hydration of butyn-2-diol-1,4 using mercury catalysts can yield 1,2,4-butanetriol (B146131), although this method is less suitable for large-scale production due to safety concerns associated with mercury. google.com The dehydration of 1,3-butanediol (B41344) to 3-buten-1-ol, followed by hydroxylation with hydrogen peroxide over a tungsten catalyst, also presents a viable, albeit not highly selective, pathway. google.com

Biotechnological Approaches for Butanetriol Production

In recent years, biotechnological methods have emerged as a promising and more environmentally benign alternative for producing butanetriols. These methods often utilize renewable feedstocks and genetically engineered microorganisms. For instance, engineered strains of Escherichia coli have been developed to produce 1,2,4-butanetriol (BT) from xylose, a major component of lignocellulosic biomass. nih.govnih.gov This is achieved by co-expressing a series of enzymes, including xylose dehydrogenase, xylonolactonase, xylonate dehydratase, a 2-keto acid decarboxylase, and an aldehyde reductase, within the E. coli host. nih.govnih.gov To enhance the yield, competitive metabolic pathways for xylose consumption in the host are often blocked. nih.govnih.gov Under optimized fed-batch fermentation conditions, significant titers of BT can be achieved. nih.gov

Similarly, genetically modified Pseudomonas fragi can convert D-xylose to D-xylonic acid, which is then decarboxylated by a strain of Escherichia coli to produce D-1,2,4-butanetriol. wikipedia.orgdtic.mil This "green synthesis" approach has been investigated as a cost-effective and sustainable alternative to traditional chemical production, with the resulting bio-derived butanetriol being suitable for subsequent nitration. dtic.mil The production of 2,3-butanediol (B46004) stereoisomers through microbial fermentation is also an active area of research, with various microorganisms and metabolic engineering strategies being explored to achieve high yields and optical purity. mdpi.comcjcatal.com The process typically involves the fermentation of sugars, such as those derived from starches or cellulosic biomass, using specific microorganisms, followed by purification steps like filtration, ion exchange, evaporation, and distillation to isolate the butanediol. youtube.com

Nitration Strategies for Polyols

The conversion of polyols like butane-1,2,3-triol into their corresponding nitrate (B79036) esters is achieved through nitration, a critical step in the production of many energetic materials. researchgate.netdtic.mil

Classical Mixed-Acid Nitration Procedures

The most common method for nitrating polyols is the use of a "mixed acid," which is a combination of concentrated nitric acid and concentrated sulfuric acid. wikipedia.orgwikipedia.orgdynonobel.com This well-established technique is widely used in the industrial production of nitrate esters. dynonobel.com

The key to the effectiveness of mixed acid nitration lies in the generation of the highly reactive electrophile, the nitronium ion (NO₂⁺). vedantu.comnih.govchemguide.co.uk In the presence of sulfuric acid, which is a stronger acid than nitric acid, nitric acid acts as a base and is protonated. vedantu.com This protonated nitric acid then loses a molecule of water to form the nitronium ion. vedantu.comnih.gov

The sulfuric acid serves a dual role: it catalyzes the formation of the nitronium ion and also absorbs the water generated during the reaction, which would otherwise dilute the nitric acid and reduce the reaction rate. nih.govechemi.com The nitronium ion is the active species that attacks the oxygen atoms of the hydroxyl groups on the polyol in an electrophilic substitution reaction, leading to the formation of the nitrate ester. chemguide.co.uk

The conditions for mixed-acid nitration must be carefully controlled to ensure both safety and optimal yield. Nitration reactions are highly exothermic, and poor temperature control can lead to thermal runaway and potentially explosive decomposition. dtic.mil For the synthesis of 1,2,4-butanetriol trinitrate (BTTN), the mixed acid is typically cooled in an ice bath to a temperature below -10 °C before the dropwise addition of the butanetriol. asianpubs.org The rate of addition is carefully managed to maintain the reaction temperature below 10 °C to prevent explosions. asianpubs.org

The ratio of sulfuric acid to nitric acid is another critical parameter. The strength of the nitric acid and the quantity of sulfuric acid required depend on the specific substrate and the desired degree of nitration. nih.gov For the nitration of 1,2,4-butanetriol, a common acid ratio is a 2:3 mixture of nitric acid (98-100% v/v) and sulfuric acid (98-100% v/v), respectively. asianpubs.org The optimization of reaction conditions, including acid concentration, temperature, and reaction time, is crucial for achieving high yields and regioselectivity, especially when dealing with complex aromatic substrates. nih.gov In some cases, alternative nitrating agents or reaction conditions may be employed to improve selectivity and reduce the harshness of the reaction. dergipark.org.trsci-hub.se

Below is an interactive data table summarizing the key parameters for the synthesis of this compound.

Parameter Value/Range Significance
Precursor Butane-1,2,3-triolThe starting polyol for nitration.
Nitrating Agent Mixed Acid (HNO₃ + H₂SO₄)Provides the nitronium ion for esterification. wikipedia.orgwikipedia.org
Acid Ratio (HNO₃:H₂SO₄) Typically 2:3 (v/v)Optimizes nitronium ion generation and water absorption. asianpubs.org
Reaction Temperature < 10 °C (ideally below -10°C initially)Crucial for safety and preventing runaway reactions. asianpubs.org
Key Reactive Species Nitronium Ion (NO₂⁺)The electrophile that attacks the hydroxyl groups. vedantu.comnih.gov

Advanced and Green Synthetic Methods

The synthesis of nitrate esters, including this compound, has traditionally relied on methods involving strong, corrosive acids like mixed nitric and sulfuric acid. These conventional routes often generate significant acidic waste, posing environmental and handling challenges. In response, modern synthetic chemistry has pursued the development of more advanced and environmentally benign ("green") methodologies that offer higher efficiency, selectivity, and a reduced environmental footprint. These methods focus on alternative reagents and reaction conditions to circumvent the harshness of traditional nitration.

Nitrodesilylation Reactions for Nitrate Ester Formation

A significant advancement in the clean synthesis of nitrate esters involves the use of nitrodesilylation reactions. This method provides an alternative to the direct nitration of alcohols, instead utilizing silyl (B83357) ethers as the substrate. The core of this process is the cleavage of a silicon-oxygen bond and the subsequent formation of a nitrogen-oxygen bond to yield the nitrate ester.

A key reagent in this methodology is dinitrogen pentoxide (N₂O₅). The reaction proceeds by cleaving the heteroatom-silicon bond in silyl ethers to form the desired nitrate ester group. lsbu.ac.uk A major advantage of this approach is that it avoids the liberation of strong acids, which is a common issue with conventional nitration of alcohols. lsbu.ac.uk The reaction is clean, produces high yields, and is applicable to a range of silyl ethers, making it a potentially valuable method for the cleaner manufacture of energetic compounds like this compound. lsbu.ac.uk By starting with a silylated version of butane-1,2,3-triol, one could synthesize the target trinitrate without the need for a strong acid medium. This minimizes the environmental impact typically associated with the disposal of spent nitrating acids. lsbu.ac.uk

Metal-Free Visible-Light-Mediated Nitrooxylation

In the quest for greener chemical transformations, visible-light-mediated photocatalysis has emerged as a powerful tool. These reactions harness the energy of light to drive chemical processes, often under mild conditions and without the need for metal catalysts. nih.govbohrium.com This approach has been successfully applied to the difunctionalization of alkenes, representing an atom- and step-economic pathway to build molecular complexity. nih.gov

While direct visible-light-mediated nitrooxylation to form this compound is a developing area, the principles established in related reactions are highly applicable. The process generally involves the generation of a radical species which then adds across a double bond. For the synthesis of nitrate esters, this would involve a nitrogen-based radical. Metal-free, visible-light-induced atom-transfer radical addition (ATRA) reactions have been developed, showcasing the potential of this strategy. bohrium.com Such methods provide a pathway for the formation of C-N bonds and could be adapted for the introduction of a nitrate ester group (–ONO₂) onto a suitable alkene precursor under mild, metal-free conditions. rsc.org This technology avoids the high energy input and harsh reagents of traditional methods, aligning with the principles of green chemistry. researchgate.net

Use of Alternative Nitrating Agents (e.g., Nitronium Salts, Nitrogen Oxides)

The classical nitrating mixture of nitric and sulfuric acids is effective but harsh. Research has identified several alternative nitrating agents that can offer milder reaction conditions and different reactivity profiles. quora.comaskiitians.com

Nitrogen Oxides: Dinitrogen pentoxide (N₂O₅) stands out as a powerful nitrating agent that can be used in place of mixed acids. lsbu.ac.ukquora.com It is particularly effective for O-nitration to form nitrate esters. lsbu.ac.uk Its use can circumvent the need for strong dehydrating acids like sulfuric acid, thus simplifying product work-up and waste disposal. dtic.mil

Nitronium Salts: Stable nitronium salts, such as nitronium tetrafluoroborate (B81430) (NO₂BF₄), are highly electrophilic and effective nitrating agents. lsbu.ac.ukdtic.mil These can be used to nitrate alcohols to form nitrate esters, often under less acidic conditions than mixed acid. dtic.mil While the synthesis of these salts themselves can require aggressive reagents, their application in the nitration step can be more controlled. lsbu.ac.uk

Other reagents like acetyl nitrate, formed from nitric acid and acetic anhydride, have also been employed as nitrating agents and are commercially important in specific applications. wikipedia.org

Table 1: Comparison of Selected Nitrating Agents for Nitrate Ester Synthesis
Nitrating AgentTypical ConditionsAdvantagesDisadvantages
Mixed Acid (HNO₃/H₂SO₄)Strongly acidic, low temperatureLow cost, widely used wikipedia.orgGenerates large volumes of acidic waste, harsh conditions lsbu.ac.uk
Dinitrogen Pentoxide (N₂O₅)Often in an inert solvent (e.g., CH₂Cl₂)Acid-free nitration, clean reaction, high yields lsbu.ac.ukCan be thermally sensitive
Nitronium Tetrafluoroborate (NO₂BF₄)Organic solventHigh reactivity, can be used under non-acidic conditions dtic.milReagent cost, preparation requires aggressive chemicals lsbu.ac.uk

Stereoselective Synthesis of this compound Diastereoisomers and Enantiomers

Butane-1,2,3-triol, the precursor to this compound, possesses two chiral centers at the C2 and C3 positions. This gives rise to the possibility of four stereoisomers: two pairs of enantiomers (2R,3R), (2S,3S), (2R,3S), and (2S,3R). The synthesis of a specific, stereochemically pure isomer of this compound requires a stereoselective approach, which begins with the synthesis of a single stereoisomer of the butanetriol precursor.

A powerful and common strategy for obtaining enantiomerically pure compounds is to use a starting material from the "chiral pool"—a collection of abundant, inexpensive, and enantiomerically pure natural products like sugars or amino acids. For instance, an efficient synthesis of the enantiomers of a related compound, 4-aminobutane-1,2,3-triol (B8790892), has been achieved using either D-glucose or L-glucose as the starting material. nih.gov This approach establishes the desired stereochemistry at the outset, which is then carried through the synthetic sequence. A similar strategy could be envisioned for butane-1,2,3-triol, starting from an appropriate carbohydrate.

Alternatively, asymmetric reduction methods can be employed. For example, the enantiomers of 1,2,4-butanetriol have been prepared via the reduction of malic acid diester, a chiral starting material. google.com By selecting the appropriate enantiomer of the starting malic acid, the corresponding enantiomer of the butanetriol can be produced. This principle of substrate control is fundamental to stereoselective synthesis. Once the desired enantiomerically or diastereomerically pure butane-1,2,3-triol is obtained, it can be nitrated using one of the methods described previously to yield the corresponding pure stereoisomer of this compound. lsbu.ac.uk

Table 2: Potential Strategies for Stereoselective Synthesis of Butane-1,2,3-triol Precursors
StrategyExample Chiral Starting MaterialKey PrincipleReference Concept
Chiral Pool SynthesisD-Glucose or L-GlucoseUtilizes a naturally occurring, enantiomerically pure starting material to set the stereochemistry.Synthesis of 4-aminobutane-1,2,3-triol enantiomers from glucose. nih.gov
Substrate-Controlled ReductionDimethyl malate (D- or L- form)The stereochemistry of the starting material directly dictates the stereochemistry of the product.Synthesis of 1,2,4-butanetriol from malic acid diester. google.com

Mechanistic Studies of Nitration Reactions Yielding Butane 1,2,3 Triyl Trinitrate

Detailed Investigation of Electrophilic Substitution Pathways

The nitration of alcohols, including polyols like butane-1,2,3-triol, to form nitrate (B79036) esters is predominantly understood to proceed via an electrophilic substitution mechanism. This pathway can be generalized into several key stages.

The formation of the active electrophile is the initial and crucial step. In the commonly employed mixed acid nitration (a combination of nitric acid and a stronger acid, typically sulfuric acid), the stronger acid protonates the nitric acid. This protonation leads to the formation of the highly electrophilic nitronium ion (NO₂⁺). khanacademy.orgyoutube.commasterorganicchemistry.com

The reaction is as follows: HNO₃ + 2H₂SO₄ ⇌ NO₂⁺ + H₃O⁺ + 2HSO₄⁻

Once formed, the nitronium ion is attacked by the nucleophilic oxygen atom of a hydroxyl group on the butane-1,2,3-triol molecule. This step is the rate-determining step of the reaction as it involves the disruption of the stable alcohol group. masterorganicchemistry.comchemeo.com The attack results in the formation of a protonated nitrate ester intermediate.

Subsequently, a weak base in the reaction mixture, such as the bisulfate ion (HSO₄⁻) or a water molecule, abstracts a proton from the intermediate to yield the final nitrate ester product and regenerate the acid catalyst. youtube.comchemeo.com This two-step process of attack by the electrophile followed by deprotonation is a hallmark of electrophilic substitution reactions. libretexts.org

For a polyol like butane-1,2,3-triol, this process occurs sequentially at each of the three hydroxyl groups to form the final trinitrate product. The reactivity of the individual hydroxyl groups can be influenced by their position on the butane (B89635) chain (primary vs. secondary).

Role of Single-Electron Transfer Processes in Nitrate Ester Formation

While the electrophilic substitution mechanism is widely accepted, the possibility of a single-electron transfer (SET) process has also been considered, particularly in the nitration of aromatic compounds. researchgate.net In a SET mechanism, an electron is transferred from the substrate (in this case, butane-1,2,3-triol) to the nitronium ion, forming a radical cation of the substrate and a nitrogen dioxide radical (NO₂•). These radical species would then combine to form the nitrate ester.

The viability of a SET mechanism is often debated and depends on the specific substrate and reaction conditions. For aliphatic alcohols, the electrophilic substitution pathway is generally considered more dominant. However, the potential for SET processes, especially in the presence of specific catalysts or under certain energetic conditions, cannot be entirely ruled out and represents an area for further investigation. The transfer of a single electron can initiate radical reactions, and such pathways have been observed in other chemical systems. libretexts.org

Kinetic and Thermodynamic Parameters of Nitration

The nitration of polyols is an exothermic process, releasing significant heat, which necessitates careful temperature control during synthesis. The standard liquid enthalpy of combustion (ΔcH°liquid) for butane-1,2,3-triyl trinitrate has been reported as -2175.7 kJ/mol. nist.gov

Below is a table of some computed thermodynamic and physical properties for this compound, which are crucial for understanding its stability and reactivity.

PropertyValueUnitSource
Molecular Weight241.11 g/mol nih.gov
Standard Liquid Enthalpy of Combustion (ΔcH°liquid)-2175.7kJ/mol nist.gov
Exact Mass241.01822881Da nih.gov
Topological Polar Surface Area165Ų nih.gov
Heavy Atom Count16 nih.gov
Covalently-Bonded Unit Count1 nih.gov

Influence of Solvent Systems and Catalysis on Reaction Mechanisms

The choice of solvent and catalyst can significantly influence the mechanism and outcome of the nitration reaction.

Solvent Systems: While mixed acid nitration is often performed without an additional solvent, inert organic solvents can be used. The polarity of the solvent can affect the stability of the intermediates and transition states, thereby influencing the reaction rate. In some cases, the use of a solvent can help to control the reaction temperature and improve selectivity. However, for the nitration of polyols to form highly nitrated esters, concentrated acid systems are typically necessary to achieve complete nitration.

Catalysis: Sulfuric acid is the most common catalyst in the nitration of alcohols, primarily due to its role in generating the highly reactive nitronium ion. nih.gov The catalytic activity is directly related to the acidity of the medium. Other strong acids can also be employed.

Recent research has explored the use of Lewis acids as catalysts in nitration reactions. researchgate.net Lewis acids can activate the nitrating agent and the alcohol substrate, potentially leading to milder reaction conditions and improved selectivity. For example, DFT mechanistic studies on the O-nitration of alcohols using N,6-dinitrosaccharin as the nitrating agent have shown that a magnesium triflate catalyst plays a dual role in activating both the nitrating reagent and the alcohol. researchgate.net Such catalytic systems could offer a more controlled and sustainable approach to the synthesis of nitrate esters like this compound. The development of more selective catalysts is an active area of research, aiming to control the regioselectivity of nitration in polyols with different types of hydroxyl groups. rsc.org

Structural Characterization and Analytical Methodologies for Butane 1,2,3 Triyl Trinitrate

Spectroscopic Analysis for Structure Elucidation

Spectroscopic methods are fundamental to elucidating the molecular structure of Butane-1,2,3-triyl trinitrate, confirming the connectivity of atoms and the presence of key functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

NMR spectroscopy is a powerful tool for determining the carbon and proton framework of a molecule.

¹H NMR: The proton NMR spectrum of this compound is expected to show distinct signals for the protons on the butane (B89635) backbone. Protons attached to carbons bearing electron-withdrawing nitrate (B79036) ester groups (CH-O-NO₂) are significantly deshielded and would appear at a lower field (higher ppm value) than typical alkane protons. oregonstate.edu A study on various nitrate esters showed that protons on carbons adjacent to a nitrate group (α-protons) resonate at different chemical shifts, allowing for structural assignment. dtic.mil

Expected ¹H NMR Signals:

CH₃ group (C4): A doublet in the typical alkyl region, shifted slightly downfield by the adjacent chiral center.

CH₂ group (C1): Protons on this carbon are adjacent to a nitrate group and a chiral center, making them diastereotopic. They would likely appear as a complex multiplet.

CH groups (C2 and C3): These protons are directly attached to carbons with nitrate groups and are part of a complex spin system. They are expected to resonate at the lowest field, likely appearing as complex multiplets due to coupling with neighboring protons.

¹³C NMR: The carbon NMR spectrum provides information on the number of non-equivalent carbons and their chemical environment.

Expected ¹³C NMR Signals:

Due to the molecule's asymmetry, four distinct signals are expected, one for each carbon atom.

Carbons bonded to the electronegative oxygen of the nitrate groups (C1, C2, C3) will be shifted significantly downfield. libretexts.orgpressbooks.pub Carbons in C-O bonds typically appear in the 50-90 ppm range. libretexts.org

The methyl carbon (C4) would appear at the highest field (lowest ppm value). libretexts.org The presence of nearby electronegative groups can cause a slight downfield shift compared to a simple alkane. libretexts.org

Predicted ¹H NMR Data for this compound
Proton Group Predicted Chemical Shift (ppm)
-CH₃ (C4)~1.0 - 1.5
-CH₂-ONO₂ (C1)~4.5 - 5.0
-CH-ONO₂ (C2, C3)~5.0 - 5.5
Note: These are estimated values based on typical shifts for similar functional groups.
Predicted ¹³C NMR Data for this compound
Carbon Atom Predicted Chemical Shift (ppm)
C4 (-CH₃)~10 - 20
C1 (-CH₂-ONO₂)~70 - 80
C2, C3 (-CH-ONO₂)~75 - 85
Note: These are estimated values based on typical shifts for similar functional groups.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. For this compound, the most prominent absorption bands would be from the nitrate ester groups.

Characteristic IR Absorption Bands:

Nitrate Group (O-NO₂): Organic nitrates display very strong and characteristic absorption bands. The asymmetric stretching (νas(NO₂)) typically appears in the 1660-1625 cm⁻¹ region, and the symmetric stretching (νs(NO₂)) appears in the 1285-1270 cm⁻¹ region. researchgate.netresearchgate.net

C-O Stretching: Strong bands corresponding to the C-O single bond stretching are expected in the 1000-800 cm⁻¹ region. orgchemboulder.com

C-H Stretching and Bending: Absorptions for C-H stretching from the alkane backbone will be present in the 3000-2850 cm⁻¹ range. C-H bending vibrations will appear in the 1470-1350 cm⁻¹ range. wiley.com

Predicted IR Absorption Bands for this compound
Functional Group Characteristic Wavenumber (cm⁻¹)
C-H Stretch2850 - 3000
O-NO₂ Asymmetric Stretch1625 - 1660
O-NO₂ Symmetric Stretch1270 - 1285
C-O Stretch800 - 1000
Note: These are characteristic ranges for the specified functional groups.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. For organic nitrates, electron ionization (EI) often leads to significant fragmentation and the absence of a clear molecular ion peak.

Expected Fragmentation:

The molecular ion [M]⁺ at m/z 241 would be expected, though it may be weak or absent in EI-MS due to the compound's instability. copernicus.org

A common and characteristic fragmentation pathway for nitrate esters is the loss of the NO₂ group, leading to a prominent peak corresponding to [M-NO₂]⁺. rsc.orgresearchgate.net

Other likely fragments would result from the loss of HNO₂, HNO₃, and cleavage of the carbon-carbon bonds. copernicus.orgrsc.org Softer ionization techniques, such as chemical ionization (CI), may be employed to increase the abundance of the molecular ion or a protonated molecule [M+H]⁺.

Chromatographic Techniques for Purity and Isomeric Separation

Chromatography is essential for verifying the purity of this compound and for separating its different stereoisomers.

High-Performance Liquid Chromatography (HPLC) for Compound Purity

HPLC is a standard method for assessing the purity of synthesized compounds. A reversed-phase HPLC method, likely using a C18 column with a mobile phase such as a methanol-water or acetonitrile-water mixture, would be suitable for analyzing the purity of this compound. The compound would be detected using a UV detector, as the nitrate ester group provides a suitable chromophore. The purity is determined by comparing the peak area of the main compound to the areas of any impurity peaks.

Chiral HPLC for Enantiomeric and Diastereoisomeric Resolution

Due to the presence of two chiral centers (C2 and C3), this compound exists as a pair of enantiomers ((2R,3R) and (2S,3S)) and a pair of diastereomers ((2R,3S) and (2S,3R), which are a meso compound if the end groups were identical, but are distinct diastereomers here).

Separation of Diastereomers: Diastereomers have different physical properties and can often be separated using standard, non-chiral HPLC conditions, typically on a silica (B1680970) gel or reversed-phase column. nih.govhplc.eu

Separation of Enantiomers: The separation of enantiomers requires a chiral environment. This is achieved using a chiral stationary phase (CSP) in what is known as chiral HPLC. nih.govchiralpedia.com Various types of CSPs, such as those based on polysaccharides (e.g., cellulose (B213188) or amylose (B160209) derivatives), are effective for resolving enantiomers of a wide range of compounds. hplc.eu Alternatively, an indirect approach can be used where the enantiomeric mixture is reacted with a chiral derivatizing agent to form diastereomers, which can then be separated on a standard achiral column. chiralpedia.com

Advanced Diffraction Techniques (e.g., X-ray Crystallography for related structures)

The study of energetic materials presents a unique set of challenges, as their inherent sensitivity can make experimental analysis difficult. rsc.orgnih.gov The relationship between a molecule's crystal structure and its sensitivity is a complex area of ongoing research. rsc.orgnih.govosti.gov Minor changes in the molecular framework or crystal packing can have significant effects on properties like impact sensitivity. nih.govresearchgate.net

In the absence of direct data for this compound, this section will focus on the application of low-temperature X-ray crystallography to elucidate the structures of related, and industrially significant, nitrate esters: Ethylene Glycol Dinitrate (EGDN), Diethylene Glycol Dinitrate (DEGDN), and Triethylene Glycol Dinitrate (TEGDN). acs.org These compounds, like this compound, are liquids at room temperature, necessitating specialized low-temperature crystallization and diffraction techniques for their structural analysis in the solid state. acs.org

Research Findings from Related Nitrate Esters

A pivotal study by Lechner et al. (2022) successfully determined the crystal structures of EGDN, DEGDN, and TEGDN for the first time, despite their long history of use as plasticizers in propellant mixtures. acs.org The investigation utilized a low-temperature crystallization method, where the compounds were crystallized from a diethyl ether solution at 241.15 K (-32 °C). acs.org The resulting crystals were then analyzed via single-crystal X-ray diffraction at approximately 100 K (-173 °C). acs.org

The crystallographic data obtained from this research offers a valuable comparative framework for understanding the structural characteristics of short-chain nitrate esters. The key findings, including unit cell parameters and other crystallographic details, are summarized in the table below.

Crystallographic Data for Related Nitrate Esters acs.org
ParameterEthylene Glycol Dinitrate (EGDN)Diethylene Glycol Dinitrate (DEGDN)Triethylene Glycol Dinitrate (TEGDN)
Chemical FormulaC₂H₄N₂O₆C₄H₈N₂O₇C₆H₁₂N₂O₈
Formula Weight (g/mol)152.07196.12240.16
Crystal SystemMonoclinicMonoclinicMonoclinic
Space GroupP2₁/nP2₁/nP2₁/c
a (Å)8.0945(3)8.6349(5)8.0345(2)
b (Å)15.9392(6)11.3932(6)11.1668(3)
c (Å)10.4903(5)16.5332(9)12.2195(4)
β (°)91.684(3)102.139(2)109.119(1)
Volume (ų)1352.87(10)1588.39(16)1035.78(5)
Z (molecules per unit cell)484
Calculated Density (g/cm³)1.8521.6421.540

The analysis of these crystal structures revealed important details about the conformation of the nitrate ester groups and the nature of intermolecular interactions. acs.org For instance, in the crystal structure of DEGDN, it was observed that the nitro group of one molecule is aligned with the bridging oxygen of an adjacent molecule, indicating the presence of van der Waals interactions that influence the crystal packing. acs.org In TEGDN, the nitro groups adopt a cis conformation. acs.org Such structural details are critical for developing structure-property relationships and for the computational modeling of the behavior of energetic materials. nih.govresearchgate.net

The successful application of low-temperature X-ray diffraction to these related compounds underscores its power as an analytical methodology. It demonstrates that even for compounds that are liquid and potentially hazardous at ambient conditions, precise structural data can be obtained. This information is invaluable for validating and refining theoretical models of molecular geometry and intermolecular forces, which are essential for predicting the properties of new energetic materials like this compound.

Theoretical and Computational Investigations of Butane 1,2,3 Triyl Trinitrate

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental in elucidating the electronic characteristics of molecules like butane-1,2,3-triyl trinitrate. nih.govyoutube.com These methods provide a detailed picture of the electron distribution and bonding within the molecule, which are key determinants of its reactivity and energetic properties.

The distribution of molecular orbitals, especially the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is critical in understanding a molecule's reactivity. For energetic materials like nitrate (B79036) esters, the energy gap between the HOMO and LUMO can be an indicator of sensitivity and reactivity. A smaller HOMO-LUMO gap generally suggests that less energy is required to excite the molecule, which can correlate with higher reactivity. nih.gov

The charge distribution within the this compound molecule, which can be calculated using methods like Natural Bond Orbital (NBO) analysis, is expected to show significant positive charges on the nitrogen atoms and negative charges on the oxygen atoms of the nitrate groups. This charge polarization is a characteristic feature of nitrate esters and contributes to their energetic nature. The carbon backbone, in turn, would exhibit a more complex charge distribution influenced by the electron-withdrawing effects of the adjacent nitrate groups.

The stability of an energetic compound is intrinsically linked to the strength of its chemical bonds. Bond Dissociation Energy (BDE) is a key metric used to predict the initial steps of decomposition. For nitrate esters, the O-NO2 bond is typically the weakest and its homolytic cleavage is often the rate-determining step in their thermal decomposition. researchgate.netresearchgate.net

Theoretical calculations using DFT methods can provide estimates of BDEs. For simple alkyl nitrates, the RO-NO2 bond dissociation energy is generally in the range of 40-50 kcal/mol. acs.org A comparative study on n-pentyl derivatives showed that the C-O bond of the nitrate group is stronger than the C-N bond in nitro and nitroso compounds, but weaker than the C-C bond of the alkyl backbone. acs.org It is anticipated that the O-NO2 bonds in this compound would have similar BDE values.

The presence of multiple nitrate groups on adjacent carbon atoms in this compound may influence the BDEs due to inductive effects. The substitution pattern is known to affect the stability of nitrate esters. For instance, studies on nitramine and polynitro benzoate (B1203000) molecules have shown a correlation between the BDE of the weakest C-NO2 bond and impact sensitivity. nih.gov A lower BDE generally correlates with higher sensitivity.

A database of calculated properties for this compound provides some predicted thermodynamic values, which are presented in the table below. chemeo.com

PropertyPredicted ValueUnitSource
Standard Gibbs free energy of formation (ΔfG°)-230.43kJ/molJoback Calculated Property
Enthalpy of formation at standard conditions (ΔfH°gas)-565.39kJ/molJoback Calculated Property
Enthalpy of fusion at standard conditions (ΔfusH°)36.72kJ/molJoback Calculated Property
Enthalpy of vaporization at standard conditions (ΔvapH°)80.72kJ/molJoback Calculated Property
Standard liquid enthalpy of combustion (ΔcH°liquid)-2175.70kJ/molNIST

This interactive table provides calculated thermodynamic properties for this compound.

Conformational Analysis and Stereoisomer Energetics

The this compound molecule possesses multiple chiral centers, leading to the existence of several stereoisomers. The spatial arrangement of the nitrate ester groups and the conformation of the butane (B89635) backbone can significantly impact the molecule's properties, including its packing in the solid state and its sensitivity.

Conformational analysis of similar molecules, such as 1,2,4-butanetriol (B146131), has shown that the molecule can exist in various conformations due to rotation around the C-C single bonds. dtic.mil For this compound, the bulky and polar nitrate groups will introduce significant steric and electrostatic interactions, governing the preferred conformations. The relative energies of these conformers can be calculated using computational methods to identify the most stable arrangements.

The precursor to the 1,2,4-isomer, 1,2,4-butanetriol, has an asymmetric carbon at the second position, leading to optical isomers. dtic.mil Similarly, butane-1,2,3-triol, the precursor to the title compound, has two chiral centers at the second and third positions, which would result in four possible stereoisomers (RR, SS, RS, SR). The nitration of these stereoisomers would lead to the corresponding stereoisomers of this compound. The energetic differences between these stereoisomers can be subtle but may influence the macroscopic properties of the material. For instance, preliminary studies on the enantiomers of BTTN suggest that their physical properties are nearly identical. dtic.mil

Reaction Pathway Modeling for Synthesis and Degradation

Computational modeling can be employed to investigate the reaction pathways for both the synthesis and degradation of this compound. Understanding these pathways at a molecular level is crucial for optimizing synthesis conditions and for predicting the long-term stability and decomposition mechanisms of the compound.

The synthesis of this compound typically involves the nitration of 1,2,3-butanetriol (B1208628). sciencemadness.org Theoretical modeling can elucidate the mechanism of this esterification reaction, identifying key intermediates and transition states. This can help in understanding the role of catalysts and reaction conditions in achieving high yields and purity.

Of particular importance for energetic materials is the modeling of their degradation pathways. For the related isomer, 1,2,4-butanetriol trinitrate (BTTN), DFT calculations have shown that the primary unimolecular decomposition mechanism involves the homolysis of an O-NO2 bond. nih.gov This is followed by a series of subsequent reactions of the resulting radical species. Another potential pathway is the elimination of HONO. researchgate.net The activation energies for these different pathways can be calculated to determine the most likely decomposition route under different conditions. For BTTN, the O-NO2 cleavage pathway was found to be slightly more favorable than HONO elimination. nih.gov It is reasonable to assume that this compound would follow similar decomposition pathways.

Molecular Dynamics Simulations to Understand Intermolecular Interactions

Molecular dynamics (MD) simulations are a powerful tool for studying the behavior of molecules in condensed phases, such as in a solid propellant formulation. bit.edu.cnresearchgate.net These simulations can provide insights into the intermolecular interactions between this compound and other components of a propellant, such as binders and other plasticizers. royalsocietypublishing.orgroyalsocietypublishing.org

While specific MD simulations for this compound are not widely reported, studies on the isomer BTTN are informative. MD simulations have been used to investigate the compatibility of BTTN with various polymers used as binders in propellants. ijche.com These studies calculate properties such as the binding energy and solubility parameter to predict the miscibility and interaction strength between the plasticizer and the polymer matrix.

For instance, MD simulations have been used to study the migration of plasticizers like BTTN and nitroglycerin (NG) within different liner materials in contact with a propellant. bit.edu.cn The diffusion coefficients calculated from these simulations can predict the rate of plasticizer migration, which is a critical factor for the long-term stability and performance of the propellant. Such studies have shown that the diffusion of BTTN is generally slower than that of NG, indicating a lower tendency to migrate. researchgate.net It is expected that this compound would exhibit similar intermolecular interactions and diffusion behavior as its isomer BTTN in a propellant matrix.

Chemical Reactivity and Degradation Pathways of Butane 1,2,3 Triyl Trinitrate

Hydrolytic Stability and Mechanism in Various Chemical Environments

In neutral and acidic conditions, the hydrolysis of primary and secondary alkyl nitrates is generally slow. acs.org The reaction involves the nucleophilic attack of water on the carbon atom bearing the nitrate (B79036) group, leading to the formation of the corresponding alcohol (1,2,3-butanetriol in this case) and nitric acid. acs.orghelsinki.fi The presence of adjacent electron-withdrawing nitrate groups in Butane-1,2,3-triyl trinitrate would likely influence the rate of hydrolysis, though the specific effect requires experimental verification.

Under basic conditions, the hydrolysis of alkyl nitrates is significantly more favorable. acs.orghelsinki.fi The reaction with the hydroxide (B78521) ion (OH-) is kinetically and thermodynamically more favorable than neutral or acidic hydrolysis. acs.orghelsinki.fi For vicinal dinitrates, base-catalyzed hydrolysis can also lead to the formation of epoxides.

Table 1: Postulated Hydrolysis Products of this compound

Condition Primary Products Notes
Neutral (H₂O)Butane-1,2,3-triol, Nitric acidExpected to be a slow process.
Acidic (H₃O⁺)Butane-1,2,3-triol, Nitric acidThe rate may be influenced by the acidity of the medium.
Basic (OH⁻)Butane-1,2,3-triol, Nitrite/Nitrate saltsGenerally the most rapid hydrolysis pathway for alkyl nitrates. acs.orghelsinki.fi

Photochemical Degradation Pathways

Detailed studies on the photochemical degradation of this compound are scarce. However, the photolysis of simple alkyl nitrates and related compounds like peroxyacetyl nitrate (PAN) has been investigated. nih.gov The primary photochemical process for alkyl nitrates involves the absorption of ultraviolet radiation, leading to the homolytic cleavage of the O-NO₂ bond. wikipedia.org This process generates an alkoxy radical and a nitrogen dioxide (NO₂) molecule.

Thermal Decomposition Pathways and Initiation Mechanisms

While specific experimental data on the thermal decomposition of this compound is not available, the thermal behavior of nitrate esters is generally characterized by the initial cleavage of the weak O-NO₂ bond. researchgate.net This homolytic fission is the rate-determining step in the thermal decomposition of many primary and secondary nitrate esters, with activation energies typically around 170 kJ/mol. uri.edu

The initial decomposition of this compound is expected to produce a butanetrioxyl radical and nitrogen dioxide. The subsequent reactions of the alkoxy radical can include:

β-scission: The radical can fragment, breaking carbon-carbon bonds to yield smaller aldehydes, ketones, and other radicals. For instance, the decomposition of 2,3-butanediol (B46004) dinitrate yields acetaldehyde. uri.edu

Hydrogen abstraction: The radical can abstract a hydrogen atom from a suitable donor to form the corresponding alcohol, Butane-1,2,3-triol.

The presence of vicinal nitrate groups can influence the decomposition pathway. For comparison, studies on the decomposition of its isomer, 1,2,4-butanetriol (B146131) trinitrate (BTTN), have been conducted, though the difference in the substitution pattern (1,2,3- vs. 1,2,4-) will lead to different decomposition kinetics and products. wikipedia.org

Table 2: Likely Initial Thermal Decomposition Products of this compound

Initial Reactant Primary Decomposition Products Initiation Mechanism
This compoundButanetrioxyl radical, Nitrogen dioxideHomolytic cleavage of the O-NO₂ bond.

Reactivity as a Chemical Intermediate or Precursor

This compound is synthesized from its corresponding polyol, 1,2,3-butanetriol (B1208628). nist.gov While the trinitrate itself is primarily of interest for its energetic properties, its reactivity could potentially be harnessed in organic synthesis, although specific examples are not documented in the literature.

The nitrate ester groups can be considered as leaving groups in nucleophilic substitution reactions, although this is less common than for other functional groups. The compound could theoretically serve as a precursor for the synthesis of other functionalized butane (B89635) derivatives through the displacement of the nitrate groups. However, its high reactivity and energetic nature would likely complicate its use as a routine chemical intermediate. tandfonline.com

Stereochemistry and Isomeric Forms of Butane 1,2,3 Triyl Trinitrate

Identification and Nomenclature of Stereoisomers

The structure of Butane-1,2,3-triyl trinitrate features two stereogenic centers at the C2 and C3 positions of the butane (B89635) backbone. This leads to the possibility of four stereoisomers, which exist as two pairs of enantiomers. The nomenclature of these stereoisomers is based on the Cahn-Ingold-Prelog (CIP) priority rules, assigning an (R) or (S) configuration to each chiral center.

The four stereoisomers are:

(2R, 3R)-Butane-1,2,3-triyl trinitrate

(2S, 3S)-Butane-1,2,3-triyl trinitrate

(2R, 3S)-Butane-1,2,3-triyl trinitrate

(2S, 3R)-Butane-1,2,3-triyl trinitrate

The (2R, 3R) and (2S, 3S) isomers are a pair of enantiomers, as are the (2R, 3S) and (2S, 3R) isomers. The relationship between a member of one enantiomeric pair and a member of the other is diastereomeric. For instance, (2R, 3R)-Butane-1,2,3-triyl trinitrate and (2R, 3S)-Butane-1,2,3-triyl trinitrate are diastereomers.

The precursor molecule, 1,2,3-butanetriol (B1208628), also possesses the same number of stereoisomers. nih.gov The stereochemistry of the starting triol directly dictates the stereochemistry of the resulting trinitrate ester upon nitration, assuming the reaction does not involve cleavage of the C-O bonds at the chiral centers.

Table 1: Stereoisomers of this compound

StereoisomerConfiguration at C2Configuration at C3Relationship
1RREnantiomer of (2S, 3S)
2SSEnantiomer of (2R, 3R)
3RSEnantiomer of (2S, 3R)
4SREnantiomer of (2R, 3S)

Methods for Stereoisomer Isolation and Characterization

The isolation and characterization of individual stereoisomers of this compound would rely on established techniques in stereochemistry.

Isolation:

Chiral Chromatography: High-performance liquid chromatography (HPLC) using a chiral stationary phase (CSP) is a primary method for separating enantiomers and diastereomers. The differential interaction of the stereoisomers with the chiral stationary phase allows for their separation.

Diastereomeric Salt Formation: For the precursor triols, reaction with a chiral resolving agent can form diastereomeric salts, which can often be separated by fractional crystallization due to their different solubilities. Subsequent removal of the resolving agent would yield the enantiomerically pure triols for nitration.

Characterization:

Polarimetry: Enantiomers rotate plane-polarized light in equal but opposite directions. A polarimeter can be used to measure the specific rotation of each enantiomer, which is a characteristic physical property. A racemic mixture, containing equal amounts of two enantiomers, will be optically inactive.

Nuclear Magnetic Resonance (NMR) Spectroscopy: While enantiomers have identical NMR spectra in an achiral solvent, the use of chiral shift reagents or chiral solvating agents can induce diastereomeric interactions, leading to distinguishable NMR signals for each enantiomer. For diastereomers, their NMR spectra are inherently different.

X-ray Crystallography: If a single crystal of a stereoisomer can be obtained, X-ray crystallography can provide an unambiguous determination of its absolute configuration.

Diastereoselective and Enantioselective Synthetic Approaches

The synthesis of specific stereoisomers of this compound would necessitate stereocontrolled synthetic routes, starting from enantiomerically pure or enriched precursors.

Diastereoselective Synthesis: The synthesis of diastereomerically enriched this compound can be achieved by starting with a diastereomerically pure 1,2,3-butanetriol. For example, the syn- and anti-diastereomers of 1,2,3-butanetriol can be separated and then nitrated to yield the corresponding syn- and anti-diastereomers of the trinitrate.

Enantioselective Synthesis:

Chiral Pool Synthesis: Utilizing readily available chiral starting materials, such as certain carbohydrates or amino acids, can provide a pathway to enantiomerically pure 1,2,3-butanetriol.

Asymmetric Synthesis: The use of asymmetric catalysts or reagents can introduce chirality into an achiral precursor. For example, asymmetric dihydroxylation of a suitable alkene could be a key step in establishing the desired stereochemistry in the precursor.

Biocatalysis: Enzymatic reactions often exhibit high enantioselectivity. The use of enzymes for the synthesis of enantiomerically pure 1,2,3-butanetriol is a promising approach. For instance, microbial transformations have been explored for the production of chiral diols and triols.

The subsequent nitration of the enantiopure 1,2,3-butanetriol with a standard nitrating mixture (e.g., a mixture of nitric acid and sulfuric acid) is expected to proceed with retention of configuration at the chiral centers.

Influence of Stereochemistry on Chemical Properties and Reactivity

The stereochemical configuration of this compound isomers is expected to have a significant impact on their physical and chemical properties, as well as their reactivity.

Physical Properties:

Melting and Boiling Points: Diastereomers have different physical properties, including melting and boiling points. This difference arises from the distinct ways in which the molecules pack in the crystal lattice or interact in the liquid phase. Enantiomers, however, have identical melting and boiling points in an achiral environment.

Solubility: The solubility of diastereomers in a given solvent can differ. This property is often exploited in their separation by fractional crystallization.

Density: The packing efficiency in the solid state can vary between diastereomers, leading to differences in density.

Chemical Properties and Reactivity:

Reaction Rates: The spatial arrangement of the nitrate (B79036) ester groups and the alkyl backbone can influence the rate of chemical reactions. For instance, the accessibility of a reaction site may differ between diastereomers, leading to different reaction kinetics.

Interaction with Chiral Environments: Enantiomers will interact differently with other chiral molecules or environments. This is particularly relevant in biological systems, where receptors and enzymes are chiral. While this article does not cover dosage, this differential interaction is a fundamental chemical principle.

Stability: The thermodynamic stability of diastereomers can vary due to differences in intramolecular steric strain. One diastereomer may be more stable than another.

Table 2: Expected Differences in Properties of this compound Stereoisomers

PropertyEnantiomers (e.g., (2R,3R) vs. (2S,3S))Diastereomers (e.g., (2R,3R) vs. (2R,3S))
Melting PointIdenticalDifferent
Boiling PointIdenticalDifferent
Solubility (in achiral solvent)IdenticalDifferent
Specific RotationEqual and OppositeDifferent
NMR Spectra (in achiral solvent)IdenticalDifferent
Reactivity with achiral reagentsIdenticalDifferent
Reactivity with chiral reagentsDifferentDifferent

Chemical Transformations Involving Butane 1,2,3 Triyl Trinitrate

Derivatization Reactions for Structure-Activity Relationship Studies

A thorough search of scientific databases and chemical literature reveals no specific studies on the derivatization of Butane-1,2,3-triyl trinitrate for the purpose of structure-activity relationship (SAR) analysis. While SAR studies are common for analogous compounds like glyceryl trinitrate to explore therapeutic effects, similar research on the 1,2,3-isomer of butanetriol trinitrate is not documented. Derivatization of its precursor, 1,2,3-butanetriol (B1208628), has been reported, for instance, in the formation of its tris(trimethylsilyl) ether for analytical purposes. nist.gov However, this does not extend to the nitrated compound itself.

Reduction and Denitration Reactions

Transesterification Processes

There is no available scientific literature or documented research concerning the transesterification processes involving this compound. Transesterification is a standard organic reaction, but its application to this specific nitrate (B79036) ester has not been reported.

Role in the Synthesis of Complex Organic Molecules

Currently, there are no published reports on the use of this compound as a building block or intermediate in the synthesis of more complex organic molecules. Its structural isomer, 1,2,4-butanetriol (B146131) trinitrate (BTTN), is a well-known component in military propellants, but similar applications or synthetic utility for the 1,2,3-isomer are not documented. wikipedia.orgwikipedia.org The synthesis of its precursor, 1,2,4-butanetriol, is a topic of interest for the production of BTTN. wikipedia.org

Environmental Fate and Chemical Persistence Studies Focus on Chemical Breakdown

Atmospheric Chemical Transformations

The atmospheric persistence of Butane-1,2,3-triyl trinitrate is primarily dictated by its reactions with key atmospheric oxidants: the hydroxyl radical (OH), ozone (O₃), and the nitrate (B79036) radical (NO₃).

Reactions with ozone are generally slow for saturated alkyl nitrates and are not considered a significant atmospheric sink. However, photolysis, the breakdown of the molecule by sunlight, can be a relevant removal process for organic nitrates. nih.govwikipedia.org The O-NO₂ bond can be cleaved by ultraviolet radiation, leading to the formation of an alkoxy radical and nitrogen dioxide (NO₂). The subsequent reactions of the alkoxy radical will depend on the atmospheric conditions.

The nitrate radical (NO₃) is an important oxidant during nighttime. Its reactions with saturated organic nitrates are generally slow and not considered a primary loss process compared to daytime photochemistry and reaction with OH radicals.

Table 1: Estimated Atmospheric Fate Parameters for this compound and Analogous Compounds

CompoundOH Radical Reaction Rate Constant (cm³ molecule⁻¹ s⁻¹)Estimated Atmospheric Lifetime (vs. OH)Primary Atmospheric Degradation Pathways
This compoundEstimated: ~1-5 x 10⁻¹²Estimated: Days to weeksReaction with OH radicals, Photolysis
Propylene glycol dinitrateNot availableRapid photochemical oxidation expected cdc.govReaction with OH radicals cdc.gov
Trimethylolethane trinitrateNot availableConsidered to be similar to other nitrate estersReaction with OH radicals, Photolysis
Methyl nitrate1.1 x 10⁻¹³~10 daysPhotolysis, Reaction with OH radicals ecetoc.org
*Values for this compound are estimated based on data for similar alkyl nitrates, as specific experimental data is unavailable.

Hydrolysis and Biodegradation in Aqueous Environments

When released into aqueous environments, this compound is subject to both abiotic and biotic degradation processes.

Hydrolysis: Hydrolysis is a key abiotic degradation pathway for nitrate esters in water and soil. cdc.gov The reaction involves the cleavage of the ester linkage, leading to the formation of the parent polyol (butane-1,2,3-triol) and nitric acid. The rate of hydrolysis is influenced by pH and temperature. Generally, the hydrolysis of nitrate esters can be catalyzed by both acids and bases. researchgate.net Under neutral pH conditions, the hydrolysis rate is typically slow, but it increases under acidic or alkaline conditions. For structurally similar compounds like other polyol nitrates, hydrolysis lifetimes can vary from hours to days depending on the specific conditions. nih.govnih.gov The stability of nitrate esters to hydrolysis can be influenced by the molecular structure, with factors like steric hindrance around the nitrate group playing a role. researchgate.netnih.gov

Biodegradation: Biodegradation by microorganisms is a significant process for the removal of organic nitrates from the environment. cdc.gov Numerous studies on compounds like nitroglycerin have shown that bacteria and fungi can utilize nitrate esters as a source of carbon and/or nitrogen. chemsafetypro.com The primary mechanism of biodegradation is the sequential denitration of the molecule, where the nitrate groups are removed one by one. chemsafetypro.com This process is catalyzed by specific enzymes known as nitrate reductases. The initial breakdown products would be the dinitrate and mononitrate esters of butane-1,2,3-triol, which are then further degraded to the parent alcohol, butane-1,2,3-triol. This polyol can then be mineralized by a variety of microorganisms. Some microorganisms have been shown to degrade energetic materials under both aerobic and anaerobic conditions. cdc.gov

Table 2: Expected Aqueous Degradation of this compound

ProcessMechanismExpected ProductsInfluencing Factors
HydrolysisCleavage of O-NO₂ bondButane-1,2,3-triol, Nitric acidpH, Temperature researchgate.net
BiodegradationEnzymatic denitration (Nitrate reductases)Butane-1,2,3-triol dinitrates, Butane-1,2,3-triol mononitrates, Butane-1,2,3-triol, Nitrate ions chemsafetypro.comMicrobial population, Oxygen availability, Nutrient levels

Sorption and Transport in Chemical Matrices

The mobility of this compound in the environment, particularly in soil and sediment, is governed by its sorption characteristics. Sorption to soil organic carbon and clay minerals can retard its transport through the soil profile and reduce its bioavailability for degradation or uptake by organisms.

The key parameter used to describe the partitioning of an organic chemical between soil/sediment and water is the soil organic carbon-water (B12546825) partition coefficient (Koc). A high Koc value indicates strong sorption to organic matter and low mobility, while a low Koc value suggests weak sorption and high mobility. For organic nitrates, Koc values can be estimated based on their octanol-water partition coefficient (Kow). Given the presence of multiple polar nitrate groups, this compound is expected to be relatively water-soluble and have a low to moderate Koc value. This suggests that it would be mobile in soils with low organic carbon content and could potentially leach into groundwater. cdc.gov However, the extent of sorption can also be influenced by the clay content and type of minerals present in the soil.

Table 3: Estimated Sorption and Mobility of this compound

ParameterEstimated Value/RangeImplication for Environmental Transport
Log Koc (Soil Organic Carbon-Water Partition Coefficient)Estimated: 1.5 - 2.5Moderate to high mobility in soil, potential for leaching to groundwater.
Water SolubilityExpected to be relatively highFacilitates transport in aqueous systems.
Estimated based on values for similar small polar organic molecules, as specific experimental data is unavailable.

Future Directions and Emerging Research Avenues for Butane 1,2,3 Triyl Trinitrate Chemistry

Development of Novel and Sustainable Synthetic Routes

The conventional synthesis of polyol nitrates involves the use of highly corrosive and hazardous mixed acids (nitric and sulfuric acid), which presents significant safety and environmental challenges. researchgate.netdtic.mil Current research is intensely focused on developing greener and more efficient synthetic methodologies.

One of the most promising approaches is the adoption of continuous-flow microreactors . This technology offers superior control over reaction parameters such as temperature and mixing, drastically reducing the risk of thermal runaway associated with exothermic nitration reactions. researchgate.netgoogle.com A process using a microchannel reactor has been developed for the synthesis of the related compound 1,2,4-butanetriol (B146131) trinitrate (BTTN), achieving high yields in reaction times of only a few minutes, thereby enhancing operational safety and minimizing environmental pollution. google.com

Another avenue is the exploration of novel catalytic systems that can function under milder conditions. For example, DFT mechanistic studies have pointed to the potential of magnesium catalysts in the direct O-nitration of alcohols, which could activate both the nitrating agent and the alcohol substrate, leading to more selective and sustainable synthesis pathways. researchgate.net Furthermore, biotechnological routes are being explored for the synthesis of the precursor polyols. nih.govresearchgate.net The biosynthesis of 1,2,4-butanetriol from renewable resources like xylose is under intensive research, offering a sustainable alternative to petroleum-based chemical synthesis. nih.govresearchgate.net Such green methods for precursor synthesis could be adapted for 1,2,3-butanetriol (B1208628), paving the way for a more environmentally friendly production of its trinitrate derivative.

MethodDescriptionAdvantagesChallenges
Traditional Batch NitrationUse of concentrated nitric and sulfuric acids in a batch reactor. dtic.milasianpubs.orgWell-established, high conversion.High risk of thermal runaway, hazardous waste streams, strongly acidic and oxidizing conditions. dtic.mil
Continuous-Flow MicroreactorsNitration occurs within microchannels, allowing for precise control of reaction conditions. google.comEnhanced safety, improved heat and mass transfer, high yield, continuous production, reduced pollution. researchgate.netgoogle.comRequires specialized equipment, potential for channel clogging.
Novel CatalysisEmploying catalysts (e.g., magnesium-based) to enable nitration under milder conditions. researchgate.netIncreased selectivity, reduced energy consumption, potentially avoids strong acids. researchgate.netCatalyst development and optimization are still in early stages.
Biosynthesis of PrecursorsUsing engineered microbes to produce the polyol precursor (e.g., butanetriol) from renewable feedstocks. nih.govSustainable, mild reaction conditions, environmentally friendly. nih.govLow yields and titers, complex downstream processing.

Advanced Mechanistic Insights through In Situ Spectroscopy

A deeper understanding of the reaction mechanisms governing the nitration of polyols is crucial for optimizing synthesis and ensuring safety. In situ spectroscopic techniques are powerful tools for studying these complex and often rapid reactions in real-time. youtube.com

Techniques such as Fourier-transform infrared (FTIR) and Raman spectroscopy allow researchers to monitor the concentration of reactants, intermediates, and products directly within the reaction vessel. This provides invaluable data on reaction kinetics and helps identify transient species that are key to the reaction pathway. youtube.com For nitration reactions, spectroscopy can be used to observe the formation of the critical nitronium ion (NO₂⁺), the active electrophile in many nitration processes. masterorganicchemistry.comunacademy.com By applying these techniques, especially within continuous-flow systems, a detailed picture of the reaction mechanism can be constructed, leading to the development of more efficient and controllable synthetic protocols. youtube.com

Integration of Computational Chemistry with Experimental Studies

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for elucidating the complex mechanisms of chemical reactions. When integrated with experimental data, DFT calculations can provide a molecular-level understanding of the nitration process.

DFT studies can model the reaction pathways, calculate the energy barriers for different steps, and visualize the transition state structures. researchgate.net This approach has been used to investigate the role of catalysts in O-nitration, revealing a dual-activation mechanism where the catalyst interacts with both the alcohol and the nitrating agent. researchgate.net Such computational insights help explain experimental observations and guide the rational design of new catalysts and reaction conditions. For instance, theoretical calculations of detonation properties for nitrate (B79036) esters have been performed using DFT, demonstrating the predictive power of these methods in characterizing molecules. trdizin.gov.tr

Exploration of Butane-1,2,3-triyl Trinitrate in Material Science Precursors (excluding energetic material applications)

While the primary applications of polyol nitrates have been in energetic materials, emerging research is exploring their utility in other areas of materials science. The "polyol process" is a versatile wet-chemistry method for synthesizing a wide range of inorganic nanoparticles, including metals and metal oxides. nih.govnih.gov In these syntheses, a polyol (like ethylene glycol or glycerol) acts as both a solvent and a reducing agent. researchgate.netbohrium.com

Nitrate salts, such as sodium nitrate or cerium nitrate, are often added to these systems to control the morphology and size of the resulting nanoparticles. researchgate.netbohrium.com The nitrate ions can influence the reaction kinetics by forming stable complexes with metal precursors, thereby altering the growth rates of different crystal facets. bohrium.com By extension, polyol nitrates like this compound could potentially serve as novel additives or precursors in such syntheses, offering a route to new nanomaterials with tailored properties. Furthermore, the precursor polyol, 1,2,3-butanetriol, falls into the class of compounds used to create polymers like polyurethanes, suggesting that its derivatives could find applications in polymer chemistry. nih.gov

Investigation of Polyol Nitrate Chemistry in Atmospheric Processes

Organic nitrates are a complex family of trace constituents in the atmosphere, formed from the photo-oxidation of hydrocarbons in the presence of nitrogen oxides (NOx). researchgate.netapn-gcr.org These compounds play a significant role in atmospheric chemistry, acting as temporary reservoirs for NOx and contributing to the formation of secondary organic aerosols (SOAs) and ozone. acs.orgmdpi.com

The atmospheric formation pathways for nitrates primarily involve the daytime oxidation of NOx by hydroxyl radicals (∙OH) and the nighttime hydrolysis of dinitrogen pentoxide (N₂O₅). apn-gcr.orgmdpi.com Polyols released from biogenic or anthropogenic sources can react in the atmosphere to form polyol nitrates. Research has identified a wide array of alkyl nitrates, dinitrates, and hydroxy alkyl nitrates in air samples, highlighting the complexity of these processes. researchgate.net The photolysis of particulate nitrate can also produce highly reactive oxidants, further influencing atmospheric chemistry. rsc.org Understanding the formation, transport, and fate of polyol nitrates like this compound is essential for accurately modeling regional air quality and climate impacts. researchgate.netapn-gcr.org

Compound ClassTypical PrecursorsAtmospheric Role
Alkyl NitratesAlkanes, AlkenesNOx reservoir, contributor to ozone formation. researchgate.net
Alkyl DinitratesDienes (e.g., Isoprene)Contribute to secondary organic aerosol (SOA) formation. researchgate.net
Hydroxy Alkyl NitratesBiogenic Volatile Organic Compounds (BVOCs)Indicators of atmospheric photo-oxidation processes. researchgate.netapn-gcr.org
Carbonyl Alkyl NitratesUnsaturated CarbonylsInvolved in complex atmospheric reaction cycles. researchgate.net

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of propane-1,2,3-triyl trinitrate to minimize decomposition risks?

  • Methodology : Use controlled nitration conditions (e.g., <10°C, HNO₃/H₂SO₄ mixed acid system) with incremental reagent addition to avoid exothermic runaway. Purify via cold diethyl ether washing to remove residual acids. Monitor reaction completion via thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
  • Key Considerations : Stabilize intermediates with inert atmospheres (N₂/Ar) and avoid prolonged exposure to light. Use microreactors for enhanced heat transfer in small-scale syntheses.
  • Reference : Discussed in reaction safety contexts for nitrate esters .

Q. What analytical methods are recommended for characterizing the purity and structure of propane-1,2,3-triyl trinitrate?

  • Methodology :

  • NMR Spectroscopy : Confirm ester linkages (¹H: δ 4.4–4.6 ppm for –O–NO₂; ¹³C: δ 70–75 ppm for nitrate-bearing carbons).
  • FT-IR : Detect asymmetric NO₂ stretching (~1640 cm⁻¹) and symmetric NO₂ bending (~1270 cm⁻¹).
  • GC-MS : Identify volatile impurities (e.g., glycerol, partial nitrates) using electron ionization.
    • Reference : Structural data from nitroglycerin profiles .

Q. What storage conditions ensure the stability of propane-1,2,3-triyl trinitrate in laboratory settings?

  • Methodology : Store in amber glass vials at –20°C under inert gas (argon). Avoid contact with metals or reducing agents. Regularly test stability via differential scanning calorimetry (DSC) to detect exothermic decomposition (>50°C).
  • Key Data : Thermal decomposition onset at ~180°C, with water-insoluble degradation products .

Advanced Research Questions

Q. How can machine learning models improve the prediction of propane-1,2,3-triyl trinitrate’s aquatic toxicity (pLC50)?

  • Methodology : Train QSAR models using descriptors like polar surface area, dipole moment, and Hammett constants. Validate with fathead minnow toxicity data, addressing outliers (e.g., high-polarity nitro groups) via multivariate regression (adjusted R² >0.8).
  • Case Study : Evidence shows skewed pLC50 predictions for polar nitro compounds, necessitating polarity-adjusted models .

Q. What mechanistic insights explain propane-1,2,3-triyl trinitrate’s reactivity in nucleophilic substitution reactions?

  • Methodology : Investigate reaction pathways using isotopic labeling (¹⁵N-nitrate) and density functional theory (DFT) calculations. Compare kinetics in aprotic (e.g., acetonitrile) vs. protic solvents (e.g., ethanol) to assess nitrate-group leaving tendencies.
  • Key Finding : Nitrate esters exhibit solvent-dependent reactivity, with faster substitution in polar aprotic media .

Q. How do thermal and photolytic degradation pathways of propane-1,2,3-triyl trinitrate vary under environmental conditions?

  • Methodology :

  • Thermal Degradation : Use thermogravimetric analysis (TGA) to profile mass loss (30–200°C) and identify gaseous byproducts (NOₓ, CO₂) via FT-IR.
  • Photolysis : Expose to UV light (254 nm) and analyze products (e.g., nitrite ions, glycerol derivatives) via LC-HRMS.
    • Reference : Decomposition kinetics align with Arrhenius models (activation energy ~100 kJ/mol) .

Q. How can researchers design pharmacological studies to evaluate propane-1,2,3-triyl trinitrate’s vasodilatory effects while addressing its instability?

  • Methodology : Use stabilized formulations (e.g., PEGylated nanoparticles) for in vivo delivery. Measure nitric oxide (NO) release via chemiluminescence and validate vasodilation in aortic ring assays.
  • Challenge : Rapid metabolic clearance (<2 min half-life in plasma) requires controlled-release systems .

Q. What safety protocols are critical for handling propane-1,2,3-triyl trinitrate in academic labs?

  • Methodology : Implement explosion-proof fume hoods, anti-static equipment, and secondary containment. Restrict synthesis scales to <1 g and use remote handling tools. Follow OSHA guidelines for nitrate ester storage.
  • Regulatory Context : Listed as a banned substance in cosmetics due to systemic toxicity risks .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.